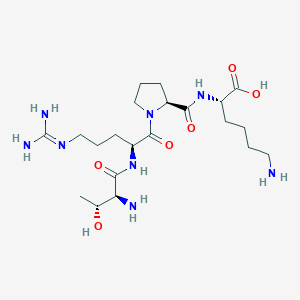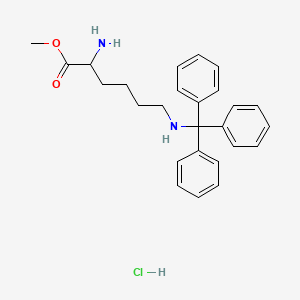![molecular formula C26H40N2O B14493587 2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol CAS No. 63753-09-3](/img/structure/B14493587.png)
2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol is an organic compound that belongs to the class of phenols It contains a phenolic hydroxyl group and a substituted aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol can be achieved through a multi-step process. One common method involves the Mannich reaction, which is a three-component reaction involving an amine, formaldehyde, and a phenol. The reaction typically proceeds under mild conditions and can be catalyzed by acids or bases .
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions, where the reactants are combined in reactors under controlled temperatures and pressures. The product is then purified through distillation or crystallization techniques to obtain the desired purity.
化学反应分析
Types of Reactions
2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group in the aniline moiety can be reduced to an amine.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenols.
科学研究应用
2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
相似化合物的比较
Similar Compounds
- 4-[(Diethylamino)methyl]aniline
- 2-[4-(1-Adamantyloxy)(methyl)anilino]ethanol
- 4-(Diethylaminomethyl)aniline
Uniqueness
2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol is unique due to its specific substitution pattern on the phenol ring and the presence of a nonyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .
属性
CAS 编号 |
63753-09-3 |
|---|---|
分子式 |
C26H40N2O |
分子量 |
396.6 g/mol |
IUPAC 名称 |
2-[[4-(diethylamino)anilino]methyl]-4-nonylphenol |
InChI |
InChI=1S/C26H40N2O/c1-4-7-8-9-10-11-12-13-22-14-19-26(29)23(20-22)21-27-24-15-17-25(18-16-24)28(5-2)6-3/h14-20,27,29H,4-13,21H2,1-3H3 |
InChI 键 |
NFLBWAOBEGBJNM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC1=CC(=C(C=C1)O)CNC2=CC=C(C=C2)N(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(5,6-Dimethoxy-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B14493508.png)




![Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate](/img/structure/B14493540.png)






![[1-(2-Methylpropane-2-sulfonyl)ethyl]benzene](/img/structure/B14493582.png)

